molecular formula C9H15ClN4O B13487526 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide

Cat. No.: B13487526
M. Wt: 230.69 g/mol
InChI Key: WVOZHSHYIKEZOR-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide typically involves the reaction of 3-amino-4-chloro-1H-pyrazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid
  • 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
  • 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide

Uniqueness

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide is unique due to its specific structural features, such as the propyl group attached to the pyrazole ring

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)-N-propylpropanamide

InChI

InChI=1S/C9H15ClN4O/c1-3-4-12-9(15)6(2)14-5-7(10)8(11)13-14/h5-6H,3-4H2,1-2H3,(H2,11,13)(H,12,15)

InChI Key

WVOZHSHYIKEZOR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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